molecular formula C13H12Cl2N2O3S B2373391 N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide CAS No. 522624-60-8

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide

Cat. No. B2373391
CAS RN: 522624-60-8
M. Wt: 347.21
InChI Key: NSLIZHANISQKLD-UHFFFAOYSA-N
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Description

“N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-yl” is a compound with the CAS Number: 436090-49-2 . It has a molecular weight of 249.31 . Another compound, “N-(5-Amino-2-methoxyphenyl)formamide”, also known as AMF-26, belongs to the class of formamide derivatives and has been found to exhibit various biochemical and physiological effects.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with formic acid in the presence of acetic acid and water .


Molecular Structure Analysis

The InChI code for “N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-yl” is 1S/C13H19N3O2/c1-18-12-5-4-10 (14)8-11 (12)15-13 (17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3, (H,15,17) .

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including those similar to N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, demonstrated significant potential in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them promising as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Research on sulfonamide-focused libraries, including compounds similar to N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, revealed their effectiveness in antitumor activity. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens and shown potential as cell cycle inhibitors, advancing to clinical trials for anticancer therapy (Owa et al., 2002).

Corrosion Inhibition

Bentiss et al. (2009) investigated the use of similar compounds in corrosion inhibition, specifically the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This study showed the effectiveness of these compounds in protecting metal surfaces against corrosion, indicating a potential application in industrial and engineering contexts (Bentiss et al., 2009).

Anticholinesterase and Antioxidant Activities

Mphahlele, Gildenhuys, and Zamisa (2021) synthesized derivatives of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide and evaluated them for anticholinesterase and antioxidant activities. This research highlighted the potential of these compounds in treating neurological disorders and managing oxidative stress (Mphahlele, Gildenhuys, & Zamisa, 2021).

Drug-Tubulin Interactions

Banerjee et al. (2005) examined the interactions of sulfonamide drugs, like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, with tubulin. They discovered that these drugs bind to the colchicine site of tubulin, offering insights into their mechanism of action and potential applications in antimitotic therapies (Banerjee et al., 2005).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-13-5-2-8(16)6-12(13)17-21(18,19)9-3-4-10(14)11(15)7-9/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIZHANISQKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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